molecular formula C24H23N3O5S B12144998 (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(3,4-dimethoxybenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12144998
M. Wt: 465.5 g/mol
InChI Key: IMKRKWDEGYPHBC-STZFKDTASA-N
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Description

The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic molecule featuring a fused thiazolo-triazine-dione core. Its structure includes two critical substituents:

  • 3,4-Dimethoxybenzyl group at position 6: This substituent contributes electron-donating methoxy groups, enhancing solubility and influencing electronic interactions with biological targets.

The (2Z)-configuration of the benzylidene group ensures stereochemical specificity, which is critical for binding affinity in pharmacological contexts.

Properties

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H23N3O5S/c1-4-11-32-17-8-5-15(6-9-17)14-21-23(29)27-24(33-21)25-22(28)18(26-27)12-16-7-10-19(30-2)20(13-16)31-3/h5-10,13-14H,4,11-12H2,1-3H3/b21-14-

InChI Key

IMKRKWDEGYPHBC-STZFKDTASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine and 4-propoxybenzaldehyde, which undergo condensation reactions to form the intermediate compounds. These intermediates are then cyclized under specific conditions to form the thiazolo[3,2-b][1,2,4]triazine core. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(3,4-dimethoxybenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane, and acetonitrile.

    Catalysts: Palladium on carbon, platinum, and other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-6-(3,4-dimethoxybenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. The exact mechanism of action would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo-Triazine-Dione Derivatives

Compound ID Position 6 Substituent Position 2 Substituent Molecular Formula Key Features
Target Compound 3,4-Dimethoxybenzyl 4-Propoxybenzylidene Not Provided High electron density from OCH₃
Compound Benzyl 3-Ethoxy-4-propoxybenzylidene C₂₆H₂₇N₃O₅S Ethoxy-propoxy mix; moderate lipophilicity
Compound 4-Propoxybenzyl 3,4-Diethoxybenzylidene C₂₆H₂₇N₃O₅S Dual ethoxy groups; enhanced stability
Compound Phenyl Pyrazole-fluoroproxyphenylmethylene C₂₉H₂₂FN₅O₃S Fluorine inclusion; pyrazole ring

Key Observations:

’s 3-ethoxy-4-propoxybenzylidene substituent increases lipophilicity compared to the target’s 4-propoxy group, possibly affecting tissue distribution . ’s 3,4-diethoxybenzylidene group further elevates hydrophobicity, which may enhance CNS penetration .

Electronic and Steric Influences: The target compound’s methoxy groups donate electrons, stabilizing charge-transfer interactions. ’s pyrazole ring adds steric bulk, possibly reducing binding pocket accessibility compared to the target’s planar benzylidene group.

Synthetic Accessibility :

  • Cycloaddition reactions with arynes () are a common synthesis route for such derivatives. The target compound’s synthesis likely involves similar steps, but substituent choice (e.g., dimethoxy vs. ethoxy) may affect reaction yields or purification complexity .

Table 2: Reported Research Areas of Analogues

Compound ID Research Focus Hypothesized Mechanism
Target Compound Not explicitly reported Likely anti-inflammatory or anti-infection (inferred from analogues)
Compound Signaling pathways, anti-infection Modulation of kinase activity or microbial targets
Compound Undisclosed Fluorine-enhanced metabolic stability
  • ’s compound, with a 4-propoxybenzyl group, is explicitly linked to anti-infection research, suggesting the target compound may share similar applications .
  • ’s fluorine-substituted pyrazole could improve pharmacokinetic profiles, a strategy applicable to the target compound for future derivatization .

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